Computed Lipophilicity (XLogP3): Differentiation from the 4-Substituted Regioisomer
The XLogP3 value of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole is −0.3 [1]. Its direct regioisomer, 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole, has a substantially more polar computed XLogP3 of −0.9 [2]. The difference of 0.6 log units represents a ~4-fold shift in partition coefficient, indicating that the N1-linked isomer is significantly less hydrophilic and therefore better suited for passive membrane permeation in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.3 |
| Comparator Or Baseline | 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole: XLogP3 = −0.9 |
| Quantified Difference | Δ XLogP3 = 0.6 (~4× partition coefficient difference) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
A 0.6 logP unit difference translates to a ~4-fold difference in lipid bilayer partitioning, directly affecting cell-based assay permeability and oral absorption predictions in lead optimization.
- [1] PubChem CID 19005995, XLogP3-AA = −0.3. 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole. National Center for Biotechnology Information. View Source
- [2] PubChem CID 59298224, XLogP3-AA = −0.9. 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole. National Center for Biotechnology Information. View Source
